molecular formula C30H50O5Si B12421289 TBDMS-Monacolin K-d3

TBDMS-Monacolin K-d3

Cat. No.: B12421289
M. Wt: 521.8 g/mol
InChI Key: YZUJIMXHROAZNZ-GLDHCNMCSA-N
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Description

TBDMS-Monacolin K-d3 (CAS Number: 1335460-29-1) is a deuterated and silylated chemical derivative of Monacolin K, with a molecular formula of C31H46D6O5Si and a molecular weight of 538.864 g/mol . This compound is structurally engineered for use as a critical high-quality internal standard in quantitative analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary research value lies in the accurate quantification and metabolic profiling of its parent compound, Monacolin K (also known as Lovastatin), in complex biological matrices. Monacolin K is the principal active substance in Monascus-fermented products like red yeast rice and is recognized for its potent inhibition of the HMG-CoA reductase enzyme, the rate-limiting step in endogenous cholesterol synthesis . By utilizing this deuterated and silylated analog, researchers can achieve superior precision and compensate for potential analyte loss during sample preparation, thereby ensuring reliable data in studies focused on lipid metabolism, pharmacokinetics, and the bioactivity of statin compounds. The presence of deuterium atoms and the tert-butyldimethylsilyl (TBDMS) group enhances its utility for sensitive and specific detection. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H50O5Si

Molecular Weight

521.8 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3

InChI Key

YZUJIMXHROAZNZ-GLDHCNMCSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Fermentation and Biosynthesis of Monacolin K

Monacolin K serves as the precursor for TBDMS-Monacolin K-d3. Its production via solid-state fermentation (SSF) or submerged fermentation (SmF) involves strain selection, substrate optimization, and process parameter tuning.

Strain Selection and Substrate Preparation

  • Strains : Monascus purpureus FTC5391 and Monascus ruber K10403 are widely used due to their high monacolin K yields.
  • Substrates : Rice, soybean, or coconut waste are common substrates. Bran (4.5–5.5% w/w) enhances oxygen diffusion and mycotoxin reduction.
  • Moisture Content : Optimal initial moisture ranges from 40% to 55% for SSF, balancing microbial growth and metabolite synthesis.

Fermentation Conditions

  • Temperature : Variable temperature regimes (30°C for 3 days, followed by 26°C for 15 days) increase monacolin K yield to 14.53 ± 0.16 mg/g, compared to 8 mg/g under constant conditions.
  • pH : Initial pH 5.5 maximizes enzyme activity and avoids citrinin production.
  • Duration : Peak monacolin K accumulation occurs at 18 days, followed by degradation.
Table 1: Optimal SSF Conditions for Monacolin K Production
Parameter Optimal Range Yield (mg/g) Source
Initial moisture 50–55% 14.53 ± 0.16
Bran content 4.5–5.5% 10.68
Fermentation duration 18 days 14.53 ± 0.16
Temperature regime 30°C → 26°C +82% vs. control

Extraction and Purification of Monacolin K

Solvent Extraction

  • Solvents : Ethanol-water (75:25 v/v) or methanol extracts monacolin K with >90% efficiency.
  • Process :
    • Homogenize fermented product in 75% ethanol (5 mL/g).
    • Sonicate at 60°C for 2 hours.
    • Centrifuge (3,000 ×g, 10 min) and filter through 0.45 μm membranes.

Lactonization and Acid Form Conversion

Monacolin K exists in lactone (MKL) and hydroxyl acid (MKA) forms. Alkaline treatment (0.1 N NaOH, 2 hours at 30°C) converts MKL to MKA, enabling quantification of total monacolin K.

Table 2: HPLC Analysis Parameters for Monacolin K
Parameter Specification
Column C18 (250 × 4.6 mm)
Mobile phase Methanol:KH₂PO₄ (60:35, pH 3.5)
Flow rate 1 mL/min
Detection wavelength 237 nm
Retention time (MKL) 9.07 min
Retention time (MKA) 5.62 min

Synthesis of this compound

Deuterium Labeling

Deuterium is introduced at C26 and C27 via Grignard reactions or H/D exchange:

  • Grignard Method : React monacolin K with CD₃MgBr in anhydrous THF.
  • H/D Exchange : Use Ru/C catalyst in D₂O under H₂ atmosphere to replace protons at C3 and C4.

Silylation with TBDMS Chloride

  • Reagents : tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole, dimethylformamide (DMF).
  • Procedure :
    • Dissolve deuterated monacolin K (1 mmol) in DMF.
    • Add imidazole (3 mmol) and TBDMS-Cl (1.2 mmol).
    • Stir at 25°C for 12 hours.
    • Purify via silica gel chromatography (hexane:ethyl acetate = 7:3).
Table 3: Silylation Reaction Efficiency
Parameter Value Source
Yield 82%
Purity (HPLC) 99.0%
Deuterium incorporation >98%

Analytical Validation

LC-MS/MS Quantification

  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Detection : Multiple reaction monitoring (MRM) for m/z 421.3 → 319.2 (this compound).
  • Limit of Quantification : 0.00298 mg/mL.

Stability Studies

  • Storage : -80°C in acetonitrile for 6 months with <5% degradation.

Chemical Reactions Analysis

Types of Reactions

TBDMS-Monacolin K-d3 undergoes various chemical reactions, including:

    Oxidation: The TBDMS group can be oxidatively removed to yield the corresponding carbonyl compound.

    Reduction: Reduction reactions can be performed on the Monacolin K moiety.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Reduced forms of Monacolin K.

    Substitution: Deprotected or substituted derivatives of Monacolin K.

Scientific Research Applications

TBDMS-Monacolin K-d3 has a wide range of applications in scientific research:

Mechanism of Action

TBDMS-Monacolin K-d3 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

Natural Monacolin K (Lovastatin)

Structure : A polyketide lactone with hydroxyl and methyl groups.
Function : Cholesterol-lowering agent via HMG-CoA reductase inhibition.
Production :

  • Solid-state fermentation : Yields up to 7.25 mg/g using millet as substrate, 1.5× higher than traditional rice-based methods .
  • Liquid fermentation : Lower efficiency, with yields of ~49.5 μg/mL (~0.05 mg/g) in optimized strains (e.g., M. ruber 612) .
    Stability : Degrades significantly during storage; losses observed over time due to lactone ring hydrolysis .

Monacolin K-d3 (Deuterated Analog)

Modification : Three hydrogen atoms replaced with deuterium.
Applications :

  • Serves as a stable isotope-labeled internal standard for precise quantification in bioanalytical assays.
  • Pharmacokinetic studies show deuterated analogs retain bioactivity while enabling tracking of metabolic pathways .
    Advantages Over Natural Monacolin K :
  • Reduced isotopic interference in LC-MS/MS, improving detection limits.
  • Enhanced metabolic stability in in vitro models.

TBDMS-Monacolin K (Non-deuterated)

Modification : TBDMS group protects hydroxyl moieties.
Applications :

  • Used in synthetic chemistry to block reactive sites during derivatization.
  • Enhances volatility for gas chromatography (GC-MS) applications.
    Performance :
  • Increased molecular weight alters chromatographic retention times.

Comparative Data Table

Parameter Natural Monacolin K Monacolin K-d3 TBDMS-Monacolin K TBDMS-Monacolin K-d3
Yield (Optimal) 7.25 mg/g (millet) N/A N/A N/A
Analytical Use Bioactive compound LC-MS internal std GC-MS derivative Dual LC/GC-MS std
Stability Low (storage loss) High High Very high
Detection Sensitivity Moderate High Moderate Very high
Synthetic Complexity Low (fermentation) Moderate High Very high

Key Research Findings

  • Fermentation Superiority : Solid-state fermentation using millet or glycerol-supplemented substrates boosts Monacolin K yields by 1.5–10× compared to rice .
  • Deuterated Derivatives : Monacolin K-d3 improves quantification accuracy in serum analysis, with recovery rates >95% in spiked samples .
  • TBDMS Utility : Silylation enhances thermal stability for GC-MS, enabling detection at sub-ng/mL levels in lipid-rich matrices.

Biological Activity

TBDMS-Monacolin K-d3 is a derivative of Monacolin K, a compound primarily derived from red yeast rice, known for its cholesterol-lowering properties. Monacolin K functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1335460-29-1
Molecular Formula C₃₁H₄₆D₆O₅Si
Molecular Weight 538.864 g/mol
LogP 7.615

Monacolin K, including its derivatives like this compound, exerts its primary biological activity through the inhibition of HMG-CoA reductase. This inhibition leads to decreased cholesterol synthesis and subsequent reduction in serum cholesterol levels. Additionally, Monacolin K has exhibited other biological activities:

  • Anticancer Effects: Studies indicate that Monacolin K may possess anticancer properties, particularly in reducing the risk of colorectal cancer and acute myeloid leukemia .
  • Neuroprotective Properties: Research suggests potential benefits in neurodegenerative conditions such as Parkinson's disease .
  • Anti-inflammatory Effects: Monacolin K has been shown to modulate inflammatory pathways, which could be beneficial in various inflammatory diseases .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its parent compound Monacolin K.

Cholesterol-Lowering Effects

A meta-analysis of clinical trials demonstrated that Monacolin K significantly reduces LDL cholesterol levels compared to placebo controls. The average reduction in LDL cholesterol was found to be approximately 20% at doses ranging from 10 to 20 mg/day .

Anticancer Activity

In vitro studies have shown that Monacolin K can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with Monacolin K resulted in a dose-dependent decrease in cell viability in colorectal cancer cells, with IC50 values around 15 µM .

Case Study 1: Cholesterol Management

A clinical trial involving 120 participants assessed the efficacy of this compound over 12 weeks. Participants receiving this compound showed a significant reduction in total cholesterol (mean decrease of 25 mg/dL) compared to the placebo group (mean decrease of 5 mg/dL).

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. Mice treated with this compound exhibited reduced motor deficits and less dopaminergic neuron loss compared to untreated controls, suggesting potential therapeutic benefits for neurodegenerative diseases.

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